A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 91891-24-6). This compound, built upon a pyrrolidinone scaffold, is of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidinone ring is a versatile structural motif found in various biologically active molecules, and understanding the fundamental properties of its derivatives is paramount for designing novel therapeutics.[1][2][3] This document synthesizes available data with established analytical principles to offer insights into the compound's lipophilicity, acidity, solubility, and other key characteristics that govern its pharmacokinetic and pharmacodynamic profile. Detailed, field-proven experimental protocols for determining these properties are provided to ensure scientific rigor and reproducibility.
Introduction and Strategic Context
In the landscape of drug discovery, the pyrrolidinone core is a privileged scaffold, valued for its synthetic tractability and its ability to present substituents in a defined three-dimensional space.[1] Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been explored as promising scaffolds for developing novel antimicrobial and anticancer agents.[4][5][6][7] The successful progression of such a candidate from a laboratory "hit" to a viable clinical lead is critically dependent on a thorough understanding of its physicochemical properties. These parameters—including lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility—are the primary determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9][10]
This guide serves as a foundational resource for researchers, offering both a summary of known properties and a practical framework for their experimental validation. By explaining the causality behind experimental choices, we aim to equip scientists with the knowledge to generate high-quality, reliable data essential for informed decision-making in drug development programs.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is the cornerstone of characterizing its behavior. The compound features three key functional groups that dictate its chemical personality: a phenolic hydroxyl group, a lactam (the cyclic amide of the pyrrolidinone ring), and a carboxylic acid.
| Identifier | Value |
| IUPAC Name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[] |
| CAS Number | 91891-24-6[][12][13][14] |
| Molecular Formula | C₁₁H₁₁NO₄[][12] |
| Molecular Weight | 221.21 g/mol [][12][13] |
| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O[] |
| InChI Key | SSCXSGYHQKJLBC-UHFFFAOYSA-N[] |
| Form | Solid[13] |
The presence of a chiral center at the C3 position of the pyrrolidinone ring means the compound can exist as enantiomers. While much of the available data does not specify stereochemistry, related compounds like the (3S) isomer of the 2-hydroxyphenyl analog are documented, highlighting the importance of stereochemical control in synthesis and biological evaluation.[15]
Core Physicochemical Properties
The interplay between the compound's functional groups gives rise to its unique physicochemical profile. The data presented below is a synthesis of values from chemical databases and theoretical predictions, which serve as a crucial starting point for empirical validation.
| Property | Value / Expected Behavior | Significance in Drug Development |
| Boiling Point | 601.3°C at 760 mmHg[] | Indicates high thermal stability and low volatility. |
| Density | 1.463 g/cm³[] | Relevant for formulation and solid-state characterization. |
| Calculated logP | 1.05[13] | Suggests a balanced lipophilicity, favorable for oral absorption according to Lipinski's Rule of 5.[8][16] |
| Aqueous Solubility | Highly pH-dependent | Directly impacts bioavailability and formulation options.[17][18] |
| pKa (estimated) | pKa₁ ≈ 4-5 (Carboxylic Acid)[19]pKa₂ ≈ 9-10 (Phenol) | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.[20] |
Lipophilicity: The Balance Between Water and Fat (LogP/LogD)
Lipophilicity is arguably the most critical physicochemical property, governing a drug's ability to cross biological membranes.[10] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
The calculated LogP value of 1.05 for the neutral form of this molecule is promising.[13] According to Lipinski's guidelines, a LogP value of less than 5 is often associated with good oral bioavailability.[8] However, LogP only describes the partitioning of the uncharged species. Since this molecule contains two ionizable groups (a carboxylic acid and a phenol), its effective lipophilicity is pH-dependent. The Distribution Coefficient (LogD) is therefore a more physiologically relevant parameter.[10][16]
At physiological pH (~7.4), the carboxylic acid (pKa ≈ 4-5) will be predominantly deprotonated (negatively charged), while the phenol (pKa ≈ 9-10) will remain protonated (neutral). This ionization significantly increases the molecule's hydrophilicity, meaning its LogD at pH 7.4 will be substantially lower than its LogP . This balance is crucial; sufficient lipophilicity is needed to cross cell membranes, but adequate hydrophilicity is required for systemic circulation and to prevent sequestration in fatty tissues.[16]
Ionization States and Acidity (pKa)
The compound is amphoteric, possessing both a moderately acidic carboxylic acid and a weakly acidic phenol.
-
Carboxylic Acid (pKa₁ ≈ 4-5): This group will be fully deprotonated to its carboxylate form in the blood and intestines.
-
Phenolic Hydroxyl (pKa₂ ≈ 9-10): This group will be largely unionized at physiological pH.
The ionization state dictates solubility and interactions with biological targets. Understanding the pKa values is therefore essential for developing relevant in vitro assays and for predicting in vivo absorption, which can vary significantly in different regions of the gastrointestinal tract due to pH changes.[20]
Caption: Experimental workflow for pKa determination.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility, as it ensures a true equilibrium is reached between the solid-state compound and the saturated solution. [18][21]This is distinct from kinetic solubility assays, which can overestimate solubility. [20][22] Methodology:
-
Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Sample Incubation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The presence of visible solid material throughout the experiment is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid sample perturbation.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Solid-State Analysis: It is best practice to analyze the remaining solid by a technique like XRPD to confirm that no polymorphic or solvate transitions occurred during the experiment.
Protocol for LogD Determination (Shake-Flask Method)
This protocol measures the compound's distribution between an aqueous phase at a specific pH and a lipophilic solvent, providing a direct measure of its effective lipophilicity under physiological conditions. [10] Methodology:
-
Phase Preparation: Prepare n-octanol (pre-saturated with the aqueous buffer) and an aqueous buffer of the desired pH (e.g., 7.4), pre-saturated with n-octanol. Pre-saturation is essential for thermodynamic accuracy.
-
Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing equal volumes of the buffered aqueous phase and the pre-saturated n-octanol.
-
Equilibration: Seal and shake the vial for several hours to allow the compound to partition fully between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.
-
Quantification: Carefully remove an aliquot from each layer and measure the compound's concentration in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Caption: General workflow for Shake-Flask solubility and LogD determination.
Conclusion and Forward Outlook
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid possesses a balanced physicochemical profile characterized by moderate lipophilicity and two key ionizable centers. Its properties, particularly its pH-dependent solubility and lipophilicity, are critical considerations for its potential development as a therapeutic agent. The calculated LogP is within a favorable range for drug-likeness, but its effective lipophilicity (LogD) at physiological pH will be lower due to the ionization of the carboxylic acid group.
The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. A comprehensive dataset, grounded in these reliable methods, is indispensable for building predictive structure-activity relationships (SAR) and for guiding the optimization of this promising chemical scaffold. Further characterization of its solid-state properties (e.g., polymorphism, hygroscopicity) and metabolic stability will be the logical next steps in advancing derivatives of this compound through the drug discovery pipeline.
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